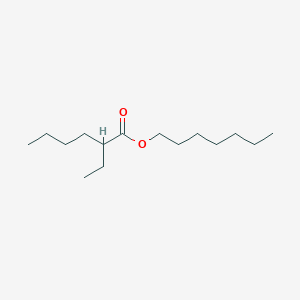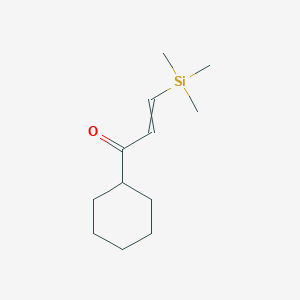
1-Cyclohexyl-3-(trimethylsilyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-(trimethylsilyl)prop-2-en-1-one is an organic compound characterized by the presence of a cyclohexyl group, a trimethylsilyl group, and a prop-2-en-1-one moiety
Preparation Methods
The synthesis of 1-Cyclohexyl-3-(trimethylsilyl)prop-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohexyl ketone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-Cyclohexyl-3-(trimethylsilyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Addition: The double bond in the prop-2-en-1-one moiety can undergo addition reactions with nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclohexyl-3-(trimethylsilyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(trimethylsilyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The cyclohexyl group provides steric hindrance, influencing the compound’s reactivity and interaction with biological targets.
Comparison with Similar Compounds
1-Cyclohexyl-3-(trimethylsilyl)prop-2-en-1-one can be compared with similar compounds such as:
1-Cyclopropyl-3-(trimethylsilyl)prop-2-yn-1-ol: This compound has a similar trimethylsilyl group but differs in the presence of a cyclopropyl group and an alkyne moiety.
3-Trimethylsilyl-2-propyn-1-ol: Similar in having a trimethylsilyl group, but with a propyn-1-ol structure.
2-Propen-1-one, 1-cyclohexyl-3-(trimethylsilyl)-, (2E): This compound shares the cyclohexyl and trimethylsilyl groups but differs in the configuration of the double bond.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties.
Properties
CAS No. |
115505-23-2 |
|---|---|
Molecular Formula |
C12H22OSi |
Molecular Weight |
210.39 g/mol |
IUPAC Name |
1-cyclohexyl-3-trimethylsilylprop-2-en-1-one |
InChI |
InChI=1S/C12H22OSi/c1-14(2,3)10-9-12(13)11-7-5-4-6-8-11/h9-11H,4-8H2,1-3H3 |
InChI Key |
MTQVOZNHDXKWLD-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C=CC(=O)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Ethylhexanoyl)oxy]-2,2-dimethylpropyl octanoate](/img/structure/B14312448.png)

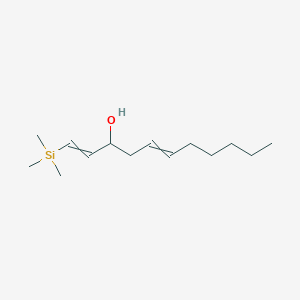




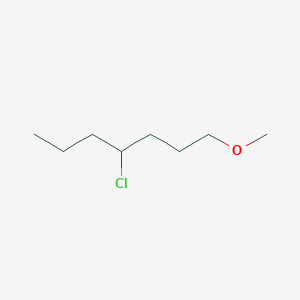
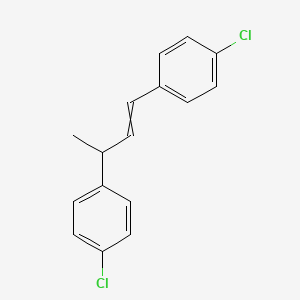
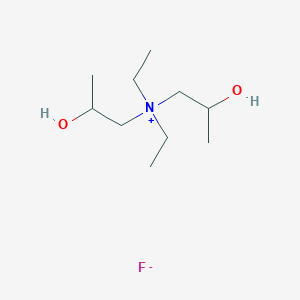
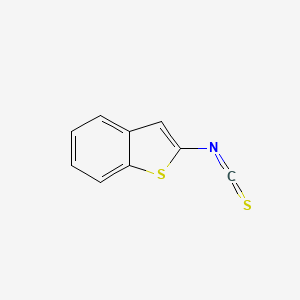
![1-{[(5-Bromopentyl)oxy]methyl}-2,4,5-trichloro-1H-imidazole](/img/structure/B14312509.png)
